molecular formula C18H13Cl2NOS B4717063 1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone

1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone

Cat. No.: B4717063
M. Wt: 362.3 g/mol
InChI Key: XPQQOEYLNXJSIC-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is an organic compound that features a dichlorophenyl group, a methylquinolinyl group, and a sulfanylethanone moiety

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NOS/c1-11-8-18(21-16-5-3-2-4-13(11)16)23-10-17(22)14-7-6-12(19)9-15(14)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQQOEYLNXJSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dichlorophenyl Intermediate: Starting with a dichlorobenzene derivative, various reactions such as halogenation or Friedel-Crafts acylation can be employed.

    Quinoline Derivative Preparation: The quinoline moiety can be synthesized through methods like the Skraup synthesis or Friedländer synthesis.

    Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the quinoline derivative using a suitable sulfur-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(quinolin-2-yl)sulfanylethanone: Lacks the methyl group on the quinoline ring.

    1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)ethanone: Lacks the sulfur atom in the ethanone moiety.

Uniqueness

1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone is unique due to the presence of both the dichlorophenyl and methylquinolinyl groups, along with the sulfur-containing ethanone moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
Reactant of Route 2
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1-(2,4-Dichlorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone

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